molecular formula C15H19F2NO3 B10831106 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-propan-2-ylbenzamide

3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-propan-2-ylbenzamide

Cat. No.: B10831106
M. Wt: 299.31 g/mol
InChI Key: DLTIJXDCEGNJEW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FCPR03 involves several steps, starting with the preparation of the core benzamide structure. The key steps include:

    Formation of the benzamide core: This involves the reaction of an appropriate aniline derivative with a suitable acylating agent.

    Introduction of the cyclopropylmethoxy group: This step typically involves the reaction of the benzamide intermediate with cyclopropylmethanol under basic conditions.

    Introduction of the difluoromethoxy group: This is achieved by reacting the intermediate with a difluoromethylating agent

Industrial Production Methods

Industrial production of FCPR03 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

FCPR03 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

FCPR03 exerts its effects by selectively inhibiting phosphodiesterase 4, leading to an increase in intracellular cAMP levels. This activation of the cAMP/protein kinase A (PKA)/cAMP response element-binding protein (CREB) signaling pathway results in various downstream effects, including the inhibition of nuclear factor kappa B (NF-κB) and the activation of protein kinase B (AKT) and glycogen synthase kinase-3β (GSK3β). These molecular targets and pathways are involved in the compound’s anti-inflammatory, neuroprotective, and antidepressant-like effects .

Biological Activity

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)-N-propan-2-ylbenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes the latest findings on its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

  • Empirical Formula : C12_{12}H12_{12}F2_2O4_4
  • Molecular Weight : 258.22 g/mol
  • CAS Number : 162401-62-9

These properties suggest a complex structure that may interact with biological targets effectively.

Antitumor Activity

Research has highlighted the antitumor potential of compounds similar to this compound. Pyrazole derivatives, in particular, have demonstrated inhibitory effects against various cancer cell lines. For instance, studies have shown that certain pyrazole carboxamides exhibit significant activity against BRAF(V600E) and EGFR, which are crucial targets in cancer therapy .

Anti-inflammatory Effects

Compounds within this chemical class have been noted for their anti-inflammatory properties. A review indicated that pyrazole derivatives can inhibit pro-inflammatory cytokines, reducing inflammation in various models . This suggests a potential therapeutic application in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of related compounds has been documented, with several derivatives showing promising results against a range of pathogens. For example, specific pyrazole derivatives have demonstrated effective antifungal activity against phytopathogenic fungi .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:

  • Functional Groups : The presence of difluoromethoxy and cyclopropylmethoxy groups appears to enhance binding affinity to biological targets.
  • Substituent Positioning : The location of substituents on the aromatic ring significantly affects the compound's activity profile.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibitory effects on cancer cells
Anti-inflammatoryReduced pro-inflammatory cytokines
AntimicrobialEffective against fungal pathogens

Case Study 1: Antitumor Efficacy

In a recent study involving a series of pyrazole derivatives, it was found that compounds similar to this compound exhibited potent activity against human cancer cell lines. The study utilized both in vitro and in vivo models to assess the therapeutic potential and mechanism of action, confirming the role of specific molecular interactions with target proteins involved in tumor growth .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of related compounds demonstrated that they could significantly lower levels of inflammatory markers in animal models. This study provided insights into the molecular pathways affected by these compounds, suggesting their potential use in treating chronic inflammatory conditions .

Properties

Molecular Formula

C15H19F2NO3

Molecular Weight

299.31 g/mol

IUPAC Name

3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-propan-2-ylbenzamide

InChI

InChI=1S/C15H19F2NO3/c1-9(2)18-14(19)11-5-6-12(21-15(16)17)13(7-11)20-8-10-3-4-10/h5-7,9-10,15H,3-4,8H2,1-2H3,(H,18,19)

InChI Key

DLTIJXDCEGNJEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C=C1)OC(F)F)OCC2CC2

Origin of Product

United States

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